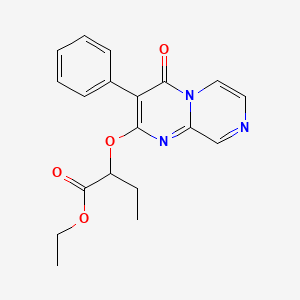
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is a compound that combines an organic amine with a chromium-based complex. The organic component, N-cyclohexylcyclohexanamine, is a secondary amine where a cyclohexyl group is attached to the nitrogen atom of another cyclohexylamine. The chromium component, dihydroxy(dioxo)chromium, indicates the presence of chromium in a specific oxidation state with hydroxyl and oxo ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanol under acidic conditions to form the desired secondary amine. The chromium complex can be synthesized by reacting chromium trioxide with water to form chromic acid, which then reacts with the amine to form the final compound .
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium undergoes various chemical reactions, including:
Oxidation: The chromium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the chromium and the organic amine.
Substitution: The amine group can participate in substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves interactions with molecular targets such as enzymes and receptors. The chromium component can participate in redox reactions, influencing cellular processes. The amine group can interact with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine: Similar structure but lacks the chromium component.
Cyclohexylamine: A simpler amine with only one cyclohexyl group.
Chromium trioxide: A chromium compound without the organic amine component.
Uniqueness
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is unique due to its combination of an organic amine with a chromium complex, providing distinct chemical and biological properties not found in simpler compounds .
Propriétés
Numéro CAS |
25065-70-7 |
|---|---|
Formule moléculaire |
C12H25CrNO4 |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C12H23N.Cr.2H2O.2O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;/h11-13H,1-10H2;;2*1H2;;/q;+2;;;;/p-2 |
Clé InChI |
AUVXXFWOHPWOIB-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.O[Cr](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


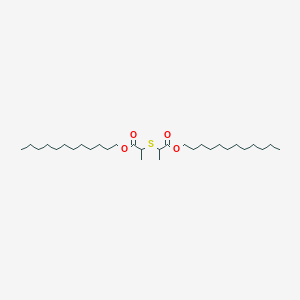
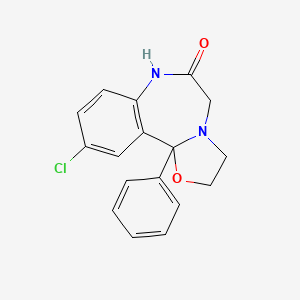
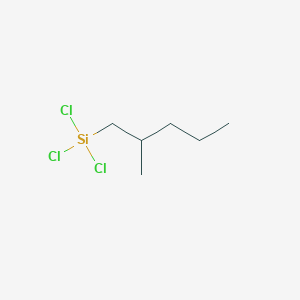
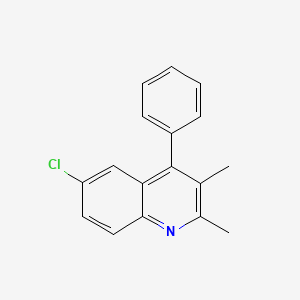
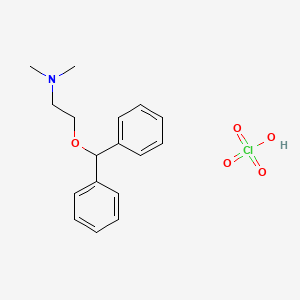
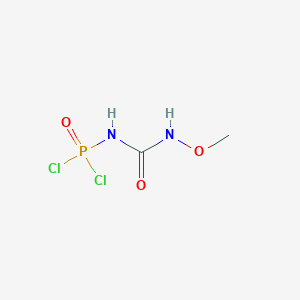

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
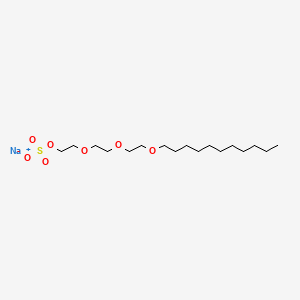
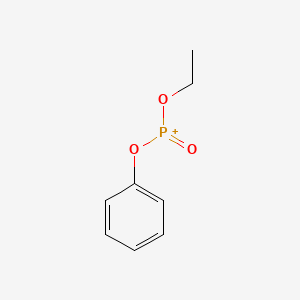


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
